(E)-N'-methoxy-N-[7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-N’-methoxy-N-[7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide” is a chemical compound. It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their valuable biological properties . Some [1,2,4]-triazolo[1,5-a]pyrimidines possess herbicidal activity, and they can act as antifungal, antitubercular, and antibacterial agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Scientific Research Applications
Antibacterial Activity
One notable application of triazole-containing hybrids, which share a structural relation to the compound , is in the realm of antibacterial research. Studies have highlighted the potential of 1,2,4-triazole derivatives in combating antibiotic-resistant strains of bacteria such as Staphylococcus aureus. These compounds, including 1,2,4-triazolo[1,5-a]pyrimidine hybrids, have been identified as potent inhibitors of essential bacterial enzymes and proteins, thereby offering a promising avenue for the development of new antibacterial agents (Li & Zhang, 2021).
Optical Sensors and Drug Development
Pyrimidine derivatives, including those integrated with 1,2,4-triazole structures, have been extensively researched for their applications in creating optical sensors. These compounds are leveraged for their exquisite sensing capabilities and possess significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, further enriching the field of sensor technology with biological relevance (Jindal & Kaur, 2021).
Synthetic Methodologies
The compound's structural framework also finds applications in synthetic chemistry, particularly in the synthesis of novel sedative-hypnotic agents such as Zaleplon, highlighting the importance of triazolo[1,5-a]pyrimidine derivatives in creating therapeutics with improved pharmacokinetic profiles. This showcases the compound's role in enhancing drug formulations, offering rapid onset and improved bioavailability, pivotal for conditions requiring immediate relief, like insomnia (Heydorn, 2000).
properties
IUPAC Name |
N-methoxy-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c1-18-14-7-13-10-15-11-12-5-4-8(17(11)16-10)9-3-2-6-19-9/h2-7H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEHEAMTDBCHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-methoxy-N-[7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.